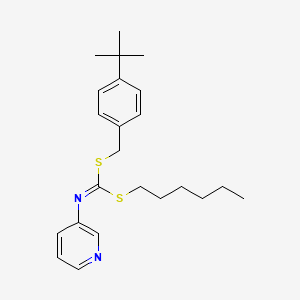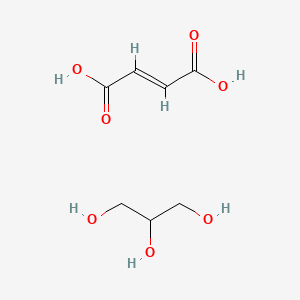
(E)-but-2-enedioic acid;propane-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-but-2-enedioic acid;propane-1,2,3-triol is a compound that combines the properties of both (E)-but-2-enedioic acid and propane-1,2,3-triol. (E)-but-2-enedioic acid, also known as fumaric acid, is an unsaturated dicarboxylic acid, while propane-1,2,3-triol, commonly known as glycerol, is a simple polyol compound. This combination results in a compound with unique chemical and physical properties, making it useful in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;propane-1,2,3-triol can be achieved through esterification reactions. One common method involves the reaction of (E)-but-2-enedioic acid with propane-1,2,3-triol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the production process.
化学反应分析
Types of Reactions
(E)-but-2-enedioic acid;propane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler alcohols or acids.
Substitution: The hydroxyl groups in propane-1,2,3-triol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include primary or secondary alcohols.
Substitution: Products may include halogenated derivatives of the original compound.
科学研究应用
(E)-but-2-enedioic acid;propane-1,2,3-triol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies related to metabolic pathways and enzyme interactions.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of (E)-but-2-enedioic acid;propane-1,2,3-triol involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, influencing the activity of these enzymes and altering metabolic pathways. Additionally, its chemical structure allows it to participate in various chemical reactions, contributing to its diverse range of applications.
相似化合物的比较
Similar Compounds
Malic Acid: Another dicarboxylic acid with similar properties to (E)-but-2-enedioic acid.
Glyceric Acid: A compound similar to propane-1,2,3-triol but with an additional carboxyl group.
Uniqueness
(E)-but-2-enedioic acid;propane-1,2,3-triol is unique due to its combination of an unsaturated dicarboxylic acid and a polyol. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications where other similar compounds may not be as effective.
属性
CAS 编号 |
52007-78-0 |
|---|---|
分子式 |
C7H12O7 |
分子量 |
208.17 g/mol |
IUPAC 名称 |
(E)-but-2-enedioic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C4H4O4.C3H8O3/c5-3(6)1-2-4(7)8;4-1-3(6)2-5/h1-2H,(H,5,6)(H,7,8);3-6H,1-2H2/b2-1+; |
InChI 键 |
VIAMIUDTTIDZCA-TYYBGVCCSA-N |
手性 SMILES |
C(C(CO)O)O.C(=C/C(=O)O)\C(=O)O |
规范 SMILES |
C(C(CO)O)O.C(=CC(=O)O)C(=O)O |
相关CAS编号 |
52007-78-0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


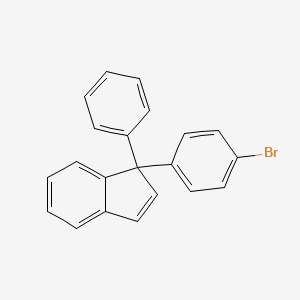
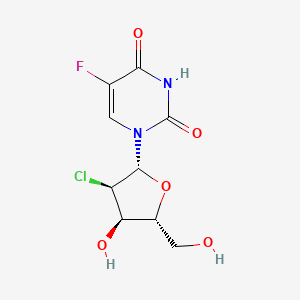
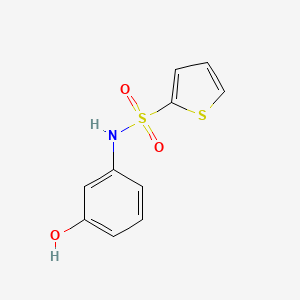
![[3-(1-Methyl-1H-pyrrol-2-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14646715.png)
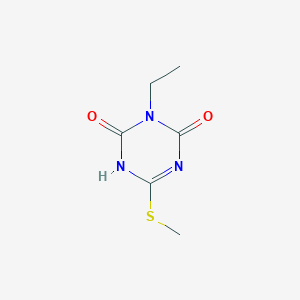
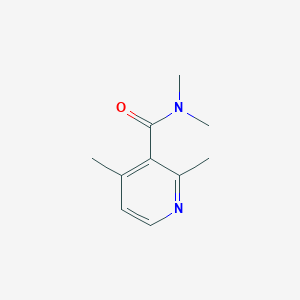
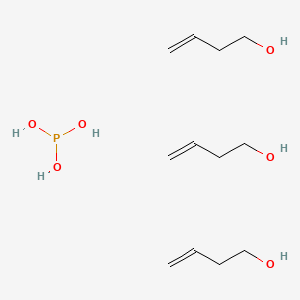
![4-[3-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]benzonitrile](/img/structure/B14646746.png)
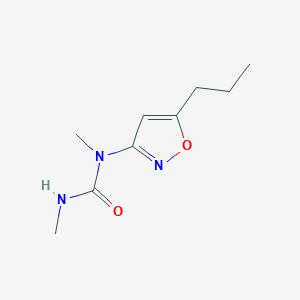
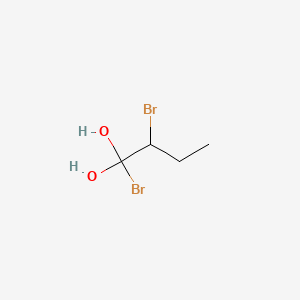
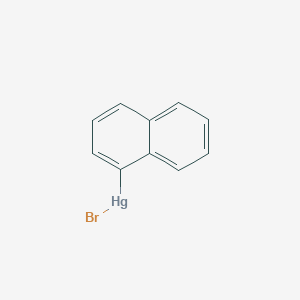
![1,5,5-Trimethyl-8-oxabicyclo[5.1.0]octane](/img/structure/B14646768.png)
![2-(Furan-2-yl)[1,3]oxazolo[5,4-b]pyridine](/img/structure/B14646779.png)
